molecular formula C13H19FN2O B15107187 2-(tert-butylamino)-N-(5-fluoro-2-methylphenyl)acetamide

2-(tert-butylamino)-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B15107187
M. Wt: 238.30 g/mol
InChI Key: MEKWJTIRQQGSFL-UHFFFAOYSA-N
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Description

2-(tert-butylamino)-N-(5-fluoro-2-methylphenyl)acetamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butylamino group and a fluoro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butylamino)-N-(5-fluoro-2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-fluoro-2-methylbenzoic acid with tert-butylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butylamino)-N-(5-fluoro-2-methylphenyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(tert-butylamino)-N-(5-fluoro-2-methylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(tert-butylamino)-N-(5-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-butylamino)-N-(4-fluoro-2-methylphenyl)acetamide
  • 2-(tert-butylamino)-N-(5-chloro-2-methylphenyl)acetamide
  • 2-(tert-butylamino)-N-(5-bromo-2-methylphenyl)acetamide

Uniqueness

2-(tert-butylamino)-N-(5-fluoro-2-methylphenyl)acetamide is unique due to the presence of the fluoro group at the 5-position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H19FN2O

Molecular Weight

238.30 g/mol

IUPAC Name

2-(tert-butylamino)-N-(5-fluoro-2-methylphenyl)acetamide

InChI

InChI=1S/C13H19FN2O/c1-9-5-6-10(14)7-11(9)16-12(17)8-15-13(2,3)4/h5-7,15H,8H2,1-4H3,(H,16,17)

InChI Key

MEKWJTIRQQGSFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CNC(C)(C)C

Origin of Product

United States

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